3-Cyclopropoxy-6-iodo-N-methylpyridin-2-amine
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Overview
Description
3-Cyclopropoxy-6-iodo-N-methylpyridin-2-amine is a chemical compound with the molecular formula C9H11IN2O and a molecular weight of 290.10 g/mol It is a pyridine derivative that features a cyclopropoxy group at the 3-position, an iodine atom at the 6-position, and a methylamino group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-6-iodo-N-methylpyridin-2-amine can be achieved through a series of chemical reactions. One common method involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions . For instance, starting with 5-bromo-2-methylpyridin-3-amine, the cyclopropoxy group can be introduced via a nucleophilic substitution reaction, followed by iodination at the 6-position using an iodine source such as N-iodosuccinimide (NIS).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms could also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-6-iodo-N-methylpyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 6-position can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or other functional groups.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki–Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used to replace the iodine atom.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted pyridine derivative.
Scientific Research Applications
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may serve as a probe or ligand in biochemical studies to investigate enzyme interactions or receptor binding.
Medicine: It could be explored for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: The compound might be used in the development of new materials or as an intermediate in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-6-iodo-N-methylpyridin-2-amine would depend on its specific application. In a biological context, the compound could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropoxy and iodine groups may play a role in enhancing the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyridin-3-amine: A precursor in the synthesis of 3-Cyclopropoxy-6-iodo-N-methylpyridin-2-amine.
N-[5-Bromo-2-methylpyridin-3-yl]acetamide: Another related compound used in similar synthetic routes.
Uniqueness
This compound is unique due to the presence of both a cyclopropoxy group and an iodine atom on the pyridine ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H11IN2O |
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Molecular Weight |
290.10 g/mol |
IUPAC Name |
3-cyclopropyloxy-6-iodo-N-methylpyridin-2-amine |
InChI |
InChI=1S/C9H11IN2O/c1-11-9-7(13-6-2-3-6)4-5-8(10)12-9/h4-6H,2-3H2,1H3,(H,11,12) |
InChI Key |
KYXYBKLXULQFPV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC(=N1)I)OC2CC2 |
Origin of Product |
United States |
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